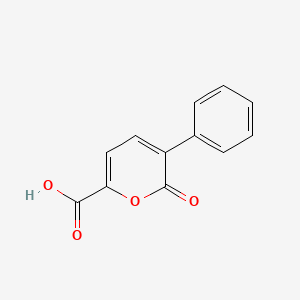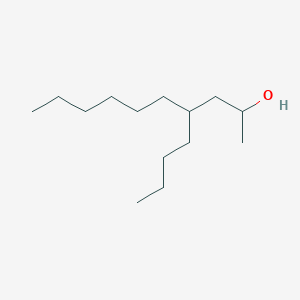
4-Butyldecan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyldecan-2-OL is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the second carbon of a decane chain, which also has a butyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Butyldecan-2-OL can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 4-butyldecanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 4-butyldecan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-butyldecan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyldecan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butyldecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 4-butyldecan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 4-Butyldecan-2-one
Reduction: 4-Butyldecan-2-amine
Substitution: 4-Butyldecan-2-chloride, 4-Butyldecan-2-bromide
Aplicaciones Científicas De Investigación
4-Butyldecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Butyldecan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The hydroxyl group allows it to form hydrogen bonds, which can influence its interactions with enzymes and other proteins.
Comparación Con Compuestos Similares
4-Butyldecan-2-OL can be compared with other similar compounds, such as:
4-Butyldecan-1-OL: Similar structure but with the hydroxyl group on the first carbon.
4-Butyldecan-3-OL: Hydroxyl group on the third carbon.
4-Butyldecan-2-one: Ketone derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness
The unique positioning of the hydroxyl group in this compound gives it distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
93704-21-3 |
|---|---|
Fórmula molecular |
C14H30O |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
4-butyldecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-4-6-8-9-11-14(10-7-5-2)12-13(3)15/h13-15H,4-12H2,1-3H3 |
Clave InChI |
DSPJPLOGHYAGOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)
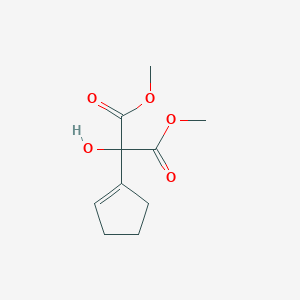
silane](/img/structure/B14358198.png)
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
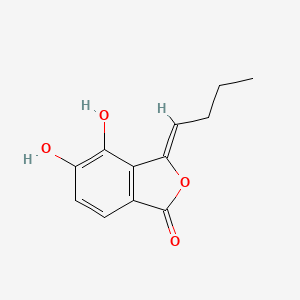
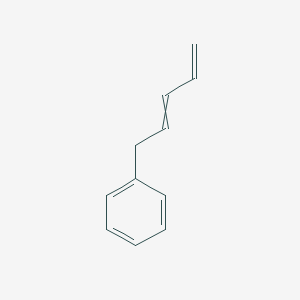
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
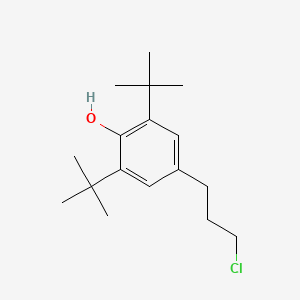
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
